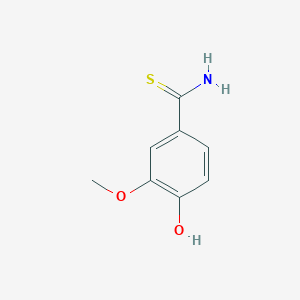

4-Hydroxy-3-methoxythiobenzamide

Description

Contextualization of 4-Hydroxy-3-methoxythiobenzamide within the Thioamide Chemical Class

Thioamides are a class of organic compounds that are structural analogs of amides, where the carbonyl oxygen atom is replaced by a sulfur atom. This substitution imparts distinct chemical properties to the thioamide functional group. The carbon-sulfur double bond in thioamides is weaker and longer than the carbon-oxygen double bond in amides, making thioamides more reactive towards both nucleophiles and electrophiles. nih.gov

The thioamide group exhibits significant resonance, with electron delocalization over the S-C-N system. This results in a higher rotational barrier around the C-N bond compared to amides, influencing the conformational preferences of molecules containing this functional group. nih.gov Thioamides have found applications in medicinal chemistry as isosteres for amide bonds in peptides, sometimes leading to improved biological activity and metabolic stability. nih.gov

Structural Significance of the 4-Hydroxy-3-methoxybenzene Moiety in Organic Synthesis

The 4-hydroxy-3-methoxybenzene moiety, also known as the vanillyl group, is a common structural motif found in a vast array of natural products and synthetic compounds. researchgate.netresearchgate.net Vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde) itself is a widely used flavoring agent and a versatile starting material in organic synthesis. researchgate.netresearchgate.netresearchgate.net

The hydroxyl and methoxy (B1213986) groups on the benzene (B151609) ring are electron-donating, which activates the ring towards electrophilic substitution reactions. The phenolic hydroxyl group can also participate in hydrogen bonding, influencing the solubility and intermolecular interactions of the molecule. The presence of these functional groups provides multiple sites for chemical modification, making the vanillyl scaffold a valuable building block for the synthesis of diverse and complex molecules with a wide range of biological activities, including antimicrobial and anticancer properties. researchgate.netresearchgate.netnih.gov

Historical and Current Research Trajectories Involving Structurally Related Compounds

Research on compounds structurally related to this compound has primarily focused on the biological activities of vanillin derivatives and the applications of thioamides in medicinal chemistry. Vanillin and its derivatives have been extensively studied for their antioxidant, antimicrobial, and anticancer activities. researchgate.netresearchgate.netnih.gov

More specifically, thioamides incorporating the vanilloid scaffold have been investigated for their potential as therapeutic agents. For instance, this compound has been utilized as a reactant in the synthesis of novel acyl urea (B33335) analogs that are being explored as potential ligands for the sigma-1 receptor (σ1R), a target implicated in neurodegenerative diseases. nih.gov This highlights a current research trajectory focused on leveraging the unique properties of both the thioamide group and the vanilloid moiety for the development of new bioactive molecules.

Overview of Research Methodologies Applicable to this compound Chemistry

The synthesis and characterization of this compound and its derivatives employ a range of standard organic chemistry techniques.

Synthesis: A plausible and common method for the synthesis of thioamides from their corresponding aldehydes is the Willgerodt-Kindler reaction. unacademy.comwikipedia.orgmsu.eduorganic-chemistry.org This reaction typically involves heating the aldehyde (in this case, 4-hydroxy-3-methoxybenzaldehyde or vanillin) with an amine and elemental sulfur. Another approach involves the thionation of the corresponding amide (4-hydroxy-3-methoxybenzamide) using a thionating agent like phosphorus pentasulfide or Lawesson's reagent. google.com A patent for the synthesis of the related compound 4-hydroxythiobenzamide (B41779) describes the reaction of methyl p-hydroxybenzoate with ammonia (B1221849) followed by refluxing with phosphorus pentasulfide. google.com

Characterization: The structural elucidation of this compound and its reaction products relies on various spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are crucial for determining the carbon-hydrogen framework of the molecule. For instance, in a derivative of this compound, the protons of the aromatic ring and the methoxy group would show characteristic chemical shifts. researchgate.netresearchgate.netchemicalbook.comspectrabase.comresearchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups. The spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretch of the phenolic hydroxyl group, N-H stretches of the thioamide, C=S stretch, and C-O stretches of the methoxy and hydroxyl groups. researchgate.net

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight of the compound and to gain information about its fragmentation pattern, which can further confirm its structure. nih.gov

Interactive Table 2: Spectroscopic Data for a Derivative of this compound

| Spectroscopic Technique | Observed Signals (for a reaction product of the title compound) | Reference |

| ¹H NMR (in DMSO-d₆) | Aromatic and methoxy protons | researchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

4-hydroxy-3-methoxybenzenecarbothioamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2S/c1-11-7-4-5(8(9)12)2-3-6(7)10/h2-4,10H,1H3,(H2,9,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEBRLGGSVAUIHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(=S)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Hydroxy 3 Methoxythiobenzamide and Its Precursors

Direct Synthesis Strategies for 4-Hydroxy-3-methoxythiobenzamide

Direct synthesis strategies provide efficient pathways to the target thioamide, primarily through the conversion of its corresponding amide or via one-pot multicomponent reactions.

The most conventional method for synthesizing a thioamide is the thionation of its corresponding amide. For this compound, this involves the conversion of 4-hydroxy-3-methoxybenzamide (B3049022) (vanillamide). This transformation is typically achieved using sulfurating agents that facilitate an oxygen-sulfur exchange.

Classical thionating agents include phosphorus pentasulfide (P₄S₁₀) and Lawesson's reagent. While effective, these reagents often require high temperatures and anhydrous conditions, and their use can be complicated by side reactions and purification challenges. More recent advancements have sought to develop milder and more efficient protocols. Elemental sulfur, for instance, has been utilized for O-S exchange reactions under various conditions. mdpi.com The reaction involves the direct heating of the amide with the thionating agent in an inert solvent like toluene (B28343) or dioxane.

Table 1: Comparison of Thionating Agents for Benzamide Conversion

| Thionating Agent | Typical Conditions | Advantages | Disadvantages |

| Phosphorus Pentasulfide (P₄S₁₀) | High temperature, inert solvent (e.g., toluene) | Readily available | Harsh conditions, side products |

| Lawesson's Reagent | Moderate to high temperature, inert solvent | Higher solubility, often cleaner reactions | More expensive than P₄S₁₀ |

| Elemental Sulfur (S₈) | High temperature, often with a base or catalyst | Inexpensive, atom-economical | Can require harsh conditions or activators |

The selection of the thionating agent and reaction conditions must consider the sensitive phenolic hydroxyl group on the vanillamide scaffold, which may require protection prior to thionation to prevent undesired side reactions.

Alternative routes that bypass the isolation of the amide precursor offer increased efficiency and atom economy. The Willgerodt-Kindler reaction and its variations are prominent examples of such strategies, enabling the one-pot synthesis of thioamides from aldehydes. mdpi.comrsc.org

This reaction typically involves a three-component condensation of an aldehyde, an amine, and elemental sulfur. mdpi.com To synthesize this compound, the starting materials would be 4-hydroxy-3-methoxybenzaldehyde (vanillin), an amine source (such as ammonia (B1221849) or ammonium (B1175870) salts), and elemental sulfur. mdpi.com The components are heated in a suitable solvent, such as pyridine (B92270) or N-methyl-2-pyrrolidone (NMP), often under microwave irradiation to accelerate the reaction. organic-chemistry.org This method is advantageous as it starts from the readily available and inexpensive vanillin (B372448).

Recent developments have focused on making this reaction more environmentally friendly. For example, catalyst-free and solvent-free versions of the Willgerodt-Kindler reaction have been developed, affording aryl thioamides in good yields by simply heating the aldehyde, amine, and sulfur together. mdpi.com

Synthesis of Key Intermediates and Related Scaffolds

Vanillin (4-hydroxy-3-methoxybenzaldehyde) is the primary precursor for many synthetic routes to the target thioamide. It is a widely used flavoring agent that can be sourced naturally or synthesized through various industrial processes. researchgate.netresearchgate.net

One common laboratory synthesis involves a two-step process starting from 4-hydroxybenzaldehyde (B117250). This process includes the regioselective bromination of 4-hydroxybenzaldehyde to yield 3-bromo-4-hydroxybenzaldehyde, followed by a copper-catalyzed methoxylation to replace the bromine atom with a methoxy (B1213986) group, affording vanillin. udel.edu Industrially, vanillin is often produced from lignin, a polymer found in wood, which is a byproduct of the paper industry. google.com The lignin-containing waste liquor is oxidized to yield vanillin. google.com

The direct precursor for thionation, 4-hydroxy-3-methoxybenzamide (vanillamide), can be synthesized from vanillin. A common route involves the oxidation of vanillin to vanillic acid (4-hydroxy-3-methoxybenzoic acid), which is then converted to the amide. wikipedia.org The oxidation of vanillin can be achieved using various oxidizing agents. wikipedia.org The subsequent amidation of vanillic acid can be performed via activation to an acid chloride or using standard peptide coupling reagents.

The synthetic methods described are broadly applicable to a range of substituted thioamides. The Willgerodt-Kindler reaction, for example, can be used with various substituted benzaldehydes and amines to produce a library of thioamide analogs. mdpi.comrsc.org This flexibility is crucial for structure-activity relationship studies in medicinal chemistry.

For instance, three-component reactions involving substituted benzaldehydes, primary amines, and elemental sulfur provide a straightforward, one-pot procedure for aromatic thioamides. mdpi.com Similarly, the synthesis of thioamides from aldehydes and N-substituted formamides using sodium sulfide (B99878) as the sulfur source in water has been demonstrated as a practical and efficient method. organic-chemistry.org These methodologies allow for the synthesis of analogs with different substitution patterns on the aromatic ring, which can be used to modulate the electronic and steric properties of the molecule.

Green Chemistry Approaches in the Synthesis of this compound Analogs

In recent years, there has been a significant shift towards developing more sustainable and environmentally friendly synthetic protocols. Several green chemistry approaches have been successfully applied to the synthesis of thioamides, which are directly relevant for the preparation of this compound and its analogs.

One notable approach is the use of water as a reaction solvent. A method for synthesizing thioamides from aldehydes and N-tert-butylsulfinyl amide with elemental sulfur has been developed in aqueous media, achieving high selectivity and yields up to 89%. jmst.info Another strategy employs deep eutectic solvents (DES), such as a mixture of choline (B1196258) chloride and urea (B33335), as both the solvent and catalyst for the Willgerodt-Kindler reaction. rsc.org This method avoids the use of toxic organic solvents and expensive reagents, operating under mild conditions. rsc.org

Furthermore, solvent-free and catalyst-free conditions have been reported for the Willgerodt-Kindler reaction, where simply heating the aldehyde, amine, and sulfur powder together yields the desired thioamide. mdpi.com These green approaches not only reduce the environmental impact but also often simplify the work-up procedures and reduce costs.

Table 2: Green Synthetic Approaches for Thioamide Synthesis

| Green Approach | Reaction | Key Features | Reference |

| Aqueous Media | Aldehyde + N-tert-butylsulfinyl amide + Sulfur | Environmentally friendly solvent, high selectivity. | jmst.info |

| Deep Eutectic Solvent (DES) | Aldehyde + Amine + Sulfur (Willgerodt-Kindler) | Avoids toxic solvents, mild conditions, recyclable solvent. | rsc.org |

| Solvent-Free | Aldehyde + Amine + Sulfur (Willgerodt-Kindler) | High atom economy, no solvent waste, simple procedure. | mdpi.com |

| Microwave-Assisted | Aldehyde + Amine + Sulfur (Willgerodt-Kindler) | Reduced reaction times, increased yields. | organic-chemistry.org |

Chemical Reactivity and Transformation Studies of 4 Hydroxy 3 Methoxythiobenzamide

Reactions Involving the Thiocarbonyl Functional Group (C=S)

The thiocarbonyl group (C=S) in 4-Hydroxy-3-methoxythiobenzamide is a site of high reactivity, primarily due to the polarizability of the C=S bond and the ability of sulfur to accommodate a negative charge. It is generally more reactive towards both nucleophiles and electrophiles compared to its amide analogue. nih.gov

Nucleophilic Additions and Substitutions at the Thiocarbonyl Center

The carbon atom of the thiocarbonyl group is electrophilic and susceptible to attack by nucleophiles. This can lead to addition reactions or, in the presence of a suitable leaving group on the nitrogen, substitution.

Thioamides, in general, can be activated for nucleophilic attack. For instance, N-alkylation or N-acylation can increase the electrophilicity of the thiocarbonyl carbon. One strategy involves the N-tert-butoxycarbonyl (N-Boc) activation of the thioamide bond, which proceeds with high selectivity for the nitrogen atom. beilstein-journals.org This activation destabilizes the nN→π*C=S resonance, making the thiocarbonyl carbon more susceptible to nucleophilic attack by amines, leading to transamidation reactions. beilstein-journals.org

While specific studies on the nucleophilic addition to this compound are not extensively documented, the general reactivity of thioamides suggests that it would react with a variety of nucleophiles. Organometallic reagents like Grignard reagents and organolithium compounds are known to add to the thiocarbonyl group of thioamides, which upon hydrolysis can lead to the formation of ketones or amines, although these reactions can be complex. youtube.comyoutube.com

The sulfur atom of the thiocarbonyl group can also act as a nucleophile. For example, S-alkylation of thioamides with alkyl halides is a known reaction, leading to the formation of thioimidate salts. These intermediates are themselves reactive and can be used in further synthetic transformations.

| Nucleophile | Product Type | Reaction Conditions |

| Amines | Transamidated thioamides | N-Boc activation, DMAP, THF |

| Organolithium Reagents | Amines (after reduction) | Ether solvent, followed by a reducing agent |

| Grignard Reagents | Ketones (after hydrolysis) | Ether solvent, followed by aqueous workup |

| Alkyl Halides | Thioimidate salts | Base (e.g., K₃PO₄), optional phase transfer catalyst |

Thionation Mechanisms with Reagents like Lawesson's Reagent

The synthesis of this compound can be achieved from its corresponding amide, 4-hydroxy-3-methoxybenzamide (B3049022) (vanillamide), through a thionation reaction. Lawesson's reagent (LR), 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide, is a widely used and effective reagent for this transformation. organic-chemistry.orgnumberanalytics.com

The mechanism of thionation with Lawesson's reagent involves the reaction of the carbonyl compound with a reactive dithiophosphine ylide, which is in equilibrium with the Lawesson's reagent dimer in solution. nih.gov This leads to the formation of a four-membered thiaoxaphosphetane intermediate. The driving force for the reaction is the formation of a stable P=O bond in a subsequent cycloreversion step, which yields the thiocarbonyl compound and a phosphorus-containing byproduct. nih.govorganic-chemistry.org The reaction rate is generally faster for amides compared to esters. organic-chemistry.org

The workup for reactions involving Lawesson's reagent can be complicated by the presence of the phosphorus-containing byproduct. beilstein-journals.org Strategies to simplify purification include treating the reaction mixture with ethanol (B145695) or ethylene (B1197577) glycol to decompose the byproduct into more polar species that can be more easily separated. beilstein-journals.orgresearchgate.net Microwave-assisted synthesis using Lawesson's reagent has also been shown to be an efficient method for the preparation of thioamides, often with reduced reaction times and circumvention of the need for dry solvents. organic-chemistry.org

| Reagent | Key Intermediate | Driving Force |

| Lawesson's Reagent | Thiaoxaphosphetane | Formation of a stable P=O bond |

Reactions of the Hydroxyl and Methoxy (B1213986) Moieties

The phenolic hydroxyl group and the methoxy group on the aromatic ring of this compound also participate in a variety of chemical transformations.

Phenolic Hydroxyl Group Reactivity (e.g., Alkylation, Esterification)

The phenolic hydroxyl group is acidic and can be readily deprotonated to form a phenoxide ion, which is a potent nucleophile. This allows for a range of O-functionalization reactions, including alkylation and esterification.

Alkylation: The alkylation of the hydroxyl group in vanillin (B372448) and its derivatives is a well-established reaction. scirp.org This can be achieved by reacting the compound with an alkylating agent, such as an alkyl halide or a dialkyl sulfate, in the presence of a base. researchgate.net The use of phase transfer catalysts can facilitate this reaction. nih.gov For example, the O-alkylation of 4-hydroxycoumarins, which also possess a phenolic hydroxyl group, has been successfully carried out with various alcohols in the presence of a solid superacid catalyst. nih.govthieme-connect.de

Esterification: The phenolic hydroxyl group can also undergo esterification. For instance, 4-hydroxy-3-methoxybenzoic acid can be esterified to its corresponding methyl ester using methanol (B129727) and an acid catalyst like p-toluenesulfonic acid. msu.edu While this example involves esterification of a carboxylic acid, the phenolic hydroxyl group can also be acylated using acyl chlorides or anhydrides in the presence of a base.

| Reaction Type | Reagents | Product |

| Alkylation | Alkyl halide, Base (e.g., K₂CO₃) | O-alkylated ether |

| Esterification | Acyl chloride, Base (e.g., Pyridine) | O-acylated ester |

Methoxy Group Stability and Potential Demethylation Reactions

The methoxy group is generally stable under many reaction conditions. However, it can be cleaved to yield the corresponding catechol derivative through demethylation. This reaction typically requires harsh conditions.

Common reagents for O-demethylation include strong Lewis acids like boron tribromide (BBr₃) and aluminum chloride (AlCl₃), or strong Brønsted acids such as hydrobromic acid (HBr). rsc.org The demethylation of vanillin to protocatechualdehyde has been achieved using AlCl₃ in the presence of pyridine (B92270), as well as with AlBr₃ generated in situ. researchgate.net The use of ionic liquids, such as methylimidazolium bromide, has also been reported for the demethylation of vanillin. nih.gov

| Demethylation Reagent | Conditions |

| Boron Tribromide (BBr₃) | Low temperature to room temperature |

| Aluminum Chloride (AlCl₃) / Pyridine | CH₂Cl₂, heating |

| Hydrobromic Acid (HBr) | High temperature |

| Methylimidazolium Bromide | 110 °C |

Cyclization Reactions to Form Heterocyclic Systems

The presence of the thioamide group, often in conjunction with the other functional groups, makes this compound a valuable precursor for the synthesis of various heterocyclic compounds. Thioamides are known to be versatile synthons in heterocyclization reactions. researchgate.net

Thiazolines: Thioamides can react with alkenes in an oxidative coupling to form thiazolines. organic-chemistry.org This intermolecular reaction provides a versatile route to a wide array of thiazoline (B8809763) structures. organic-chemistry.org Another approach involves the condensation of thioamides with α-haloketones, known as the Hantzsch thiazole (B1198619) synthesis, which can also yield thiazolines. researchgate.netorganic-chemistry.org

Benzothiazoles: The condensation of 2-aminothiophenol (B119425) with thioamides is a known method for the synthesis of 2-substituted benzothiazoles. Alternatively, intramolecular cyclization of thioanilides can also lead to benzothiazoles under various conditions, including aerobic visible-light photoredox catalysis. beilstein-journals.org

Thiadiazoles: 1,3,4-Thiadiazoles can be synthesized from thioamides through several routes. One common method involves the reaction of thioamides with hydrazine (B178648) hydrate. Another approach is the photocatalytic oxidative cyclization of thioamides using a catalyst such as Cu₂O. Additionally, the reaction of thioamides with hydrazonoyl halides in the presence of a base can yield substituted 1,3,4-thiadiazoles. youtube.comnumberanalytics.com

The phenolic hydroxyl group can also participate in cyclization reactions. For instance, intramolecular cyclization of appropriately substituted derivatives can lead to the formation of fused heterocyclic systems.

| Heterocycle | Key Reactants with Thioamide |

| Thiazoline | Alkenes, α-Haloketones |

| Benzothiazole (B30560) | 2-Aminothiophenol, Intramolecular cyclization of thioanilides |

| 1,3,4-Thiadiazole | Hydrazine hydrate, Hydrazonoyl halides |

Formation of Thiazoles and 1,3-Thiazoles from Thioamides

The synthesis of thiazoles, five-membered aromatic rings containing both sulfur and nitrogen, is a prominent transformation of thioamides. youtube.com The most well-known method for this conversion is the Hantzsch thiazole synthesis, which involves the reaction of a thioamide with an α-haloketone. chemhelpasap.comsynarchive.com This reaction proceeds through a multi-step pathway that begins with an S-alkylation of the thioamide by the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring. chemhelpasap.comyoutube.com The Hantzsch synthesis is generally high-yielding and straightforward to perform. chemhelpasap.com

The mechanism of the Hantzsch thiazole synthesis can be summarized as follows:

The sulfur atom of the thioamide acts as a nucleophile, attacking the α-carbon of the haloketone in an SN2 reaction. chemhelpasap.com

An intramolecular nucleophilic attack by the nitrogen atom onto the ketone carbonyl group forms a five-membered ring intermediate. chemhelpasap.com

Elimination of a molecule of water and a hydrogen halide (HX) leads to the formation of the stable, aromatic thiazole ring. chemhelpasap.com

Recent advancements in the Hantzsch synthesis include the use of environmentally friendly conditions, such as employing β-cyclodextrin in water or using ultrasound assistance with a lipase (B570770) biocatalyst. nih.gov Modified versions of the Hantzsch synthesis, like the Holzapfel-Meyers-Nicolaou modification, allow for the synthesis of functionalized thiazoles with preserved stereochemistry. researchgate.net

| Reactants | Reaction Name | Product | Key Features |

| Thioamide and α-haloketone | Hantzsch Thiazole Synthesis | Thiazole | High-yielding, multi-step pathway involving SN2, intramolecular cyclization, and dehydration. chemhelpasap.comsynarchive.com |

| Thioamide and α-chloroglycinates | Holzapfel-Meyers-Nicolaou Modification | Functionalized Thiazole | Proceeds via a hydroxythiazoline intermediate under basic conditions, preserving optical purity. researchgate.net |

| Aryl ethanones and thioamides | Lipase-catalyzed, Ultrasound-assisted Synthesis | 2,4-disubstituted thiazoles | Green chemistry approach using a biocatalyst and ultrasound in an aqueous medium. nih.gov |

Synthesis of Thiazolo[3,2-a]pyrimidine Derivatives from Related Aldehydes

Thiazolo[3,2-a]pyrimidines are a class of fused heterocyclic compounds with significant biological and medicinal properties. ijnc.ir Their synthesis often involves the reaction of a pyrimidine (B1678525) derivative, which can be formed from an aldehyde, with a reagent that provides the thiazole ring.

A common strategy involves a multi-component reaction. For instance, a one-pot synthesis can be achieved by reacting a substituted 4-phenylthiazole-2-amine, acetylacetone, and various aromatic aldehydes in the presence of an acid catalyst like p-toluene sulfonic acid (PTSA). biointerfaceresearch.com Another approach starts with the Biginelli reaction to form a dihydropyrimidine-2(1H)-thione from an aromatic aldehyde, a β-dicarbonyl compound (like pentan-2,4-dione), and thiourea. ijnc.ir This pyrimidine derivative is then reacted with a compound like ethyl bromoacetate (B1195939) to undergo a condensation/cyclization sequence, yielding the thiazolo[3,2-a]pyrimidine. ijnc.ir

The synthesis can also be achieved through intramolecular cyclization of 2-phenacylthio-dihydropyrimidine hydrobromides using polyphosphoric acid. nih.gov The regioselectivity of these reactions is a key consideration, with the formation of the 5H-thiazolo[3,2-a]pyrimidine structure often being favored. nih.gov

| Starting Materials | Reaction Type | Product | Key Features |

| 4-Phenylthiazole-2-amine, acetylacetone, aromatic aldehyde | One-pot three-component reaction | 1-(7-methyl-3,5-diphenyl-5H-thiazolo[3,2-α]pyrimidine-6-yl)ethanone derivatives | Catalyzed by p-toluene sulfonic acid (PTSA). biointerfaceresearch.com |

| Aromatic aldehyde, pentan-2,4-dione, thiourea, then ethyl bromoacetate | Biginelli reaction followed by condensation/cyclization | 6-acetyl-7-methyl-5-aryl-2H-thiazolo[3,2-a]pyrimidin-3(5H)-one derivatives | A two-step process, often utilizing green chemistry principles. ijnc.ir |

| 2-Phenacylthio-dihydropyrimidine hydrobromides | Intramolecular cyclization | Thiazolo[3,2-a]pyrimidine derivatives | Utilizes a dehydrating agent like polyphosphoric acid. nih.gov |

| 6-Ethylthiouracil, bromoacetic acid, aldehyde | One-pot regioselective synthesis | 2-Arylidene thiazolo[3,2-a]pyrimidines | Convergent synthesis yielding a single regioisomer. rsc.org |

Other Heterocyclic Annulations and Ring Closures (e.g., Benzothiazoles)

Thioamides are versatile precursors for the synthesis of other fused heterocyclic systems, notably benzothiazoles. Benzothiazoles are formed by the fusion of a benzene (B151609) ring and a thiazole ring and are of considerable interest due to their wide range of biological activities. nih.gov

One of the primary methods for synthesizing benzothiazoles is the condensation of 2-aminothiophenol with various carbonyl-containing compounds. nih.gov However, thioamides can also be directly involved in the formation of the benzothiazole ring system. For example, the oxidative cyclization of thioamides in the presence of an oxidizing agent like selenium dioxide (SeO₂), zirconium dioxide (ZrO₂), or potassium permanganate (B83412) (KMnO₄) in an alkaline solution can yield benzothiazoles. asianpubs.org Additionally, a metal-free approach for the synthesis of 2-substituted benzothiazoles involves the condensation of substituted 2-aminothiophenols with thioamides, promoted by an imidazolium (B1220033) chloride. nih.gov

Eschenmoser Coupling Reactions involving Related Thiobenzamides

The Eschenmoser coupling reaction is a powerful method for the formation of C-C bonds, typically involving the reaction of a thioamide with an α-halocarbonyl compound in the presence of a phosphine (B1218219) and a base. beilstein-journals.orgresearchgate.net While traditionally used with tertiary thioamides, recent studies have explored its application with primary thioamides like thiobenzamide (B147508). beilstein-journals.orgnih.gov

The reaction proceeds via an episulfide intermediate, which then extrudes sulfur to form the desired enamine product. The success of the Eschenmoser coupling with primary thioamides is highly dependent on the reaction conditions, including the choice of base, solvent, and thiophile. beilstein-journals.orgnih.gov A key factor influencing the product distribution between the Eschenmoser coupling product, the Hantzsch thiazole synthesis product, and nitrile elimination is the acidity of the nitrogen and carbon atoms in the intermediate α-thioiminium salt. beilstein-journals.orgnih.gov

For instance, the reaction of thiobenzamide with certain α-bromo amides can lead to either the Eschenmoser coupling product or the corresponding thiazole, depending on the solvent and base used. beilstein-journals.orgresearchgate.net In polar aprotic solvents like DMF, the reaction may favor the Eschenmoser product, while in chlorinated solvents with a base like potassium bicarbonate, the thiazole may be the dominant product. beilstein-journals.org

| Reactants | Reaction Name | Product | Key Factors |

| Thioamide and α-halocarbonyl | Eschenmoser Coupling Reaction | Enamine | Requires a phosphine and a base; proceeds via an episulfide intermediate. beilstein-journals.orgresearchgate.net |

| Primary thioamide and α-bromo amide | Competing Eschenmoser Coupling and Hantzsch Thiazole Synthesis | Enamine or Thiazole | Product distribution is influenced by solvent, base, and the structure of the reactants. beilstein-journals.orgnih.gov |

Design and Synthetic Strategies for Novel 4 Hydroxy 3 Methoxythiobenzamide Derivatives

Development of Acyl Urea (B33335) Analogs Incorporating the Thiobenzamide (B147508) Moiety

The synthesis of acyl urea derivatives represents a key strategy for modifying the thiobenzamide core. This approach involves the reaction of a thiobenzamide-containing precursor with an appropriate isocyanate or by building the urea linkage through other established methods. While direct synthesis from 4-hydroxy-3-methoxythiobenzamide can be challenging, a common strategy involves the use of related building blocks. For instance, N-aryl ureas can be synthesized and subsequently functionalized. A general approach to N-aryl ureas involves reacting an aniline (B41778) derivative with an isocyanate. These ureas can then undergo further modifications, such as borylation followed by oxidative halodeboronation, to introduce functional groups at specific positions on the aromatic ring. nih.gov This multi-step process allows for the controlled construction of complex acyl urea structures that incorporate the essential methoxyphenyl group, which can then be converted to the target thiobenzamide.

Design and Synthesis of Schiff Bases and Azomethine Derivatives from Related Aldehyde Precursors

A prevalent and efficient route to a wide array of derivatives involves the use of 4-hydroxy-3-methoxybenzaldehyde (vanillin) as a readily available starting material. The aldehyde group serves as a versatile handle for the construction of Schiff bases (also known as azomethines or imines) through condensation reactions with primary amines.

These reactions are typically carried out by refluxing equimolar amounts of vanillin (B372448) and a selected primary amine in a suitable solvent, such as ethanol (B145695), often with a catalytic amount of acid. researchgate.netnih.gov This method has been successfully employed to synthesize a diverse library of Schiff bases by reacting vanillin with various amines, including substituted anilines, amino acids, and heterocyclic amines. researchgate.netrepec.orgresearchgate.netmdpi.com

Green chemistry approaches for Schiff base synthesis have also been developed, utilizing solvent-free grinding or aqueous media to minimize environmental impact while achieving high yields. researchgate.netrepec.org For example, vanillin can be reacted with glycine (B1666218) using a mechanochemical (grinding) method to produce the corresponding Schiff base ligand in 96% yield. repec.org Another green method involves dissolving vanillin and an aromatic amine in a minimal amount of ethanol and triturating the mixture to yield the product. researchgate.net

Furthermore, the reactivity of the vanillin-derived Schiff bases can be extended. For instance, they can serve as precursors for more complex heterocyclic structures like oxazepine derivatives through cycloaddition reactions with anhydrides such as phthalic anhydride. kashanu.ac.ir

Table 1: Examples of Synthesized Schiff Bases from Vanillin

| Amine Reactant | Resulting Schiff Base | Synthesis Conditions | Reference |

| Pyridine-2-amine | 2-methoxy-4-[(E)-(pyridin-2-ylimino)methyl]phenol | Reflux in ethanol, 5 hours | researchgate.net |

| 2-Aminobenzenethiol | 4-[(E)-(1,3-benzothiazol-2-yl)iminomethyl]-2-methoxyphenol | Reflux in ethanol | researchgate.net |

| Furan-2-carbohydrazide | N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]furan-2-carbohydrazide | Reflux in ethanol | researchgate.net |

| Isonicotinohydrazide | (E)-N'-(4-hydroxy-3-methoxybenzylidene)isonicotinohydrazide | Coupling in absolute ethanol with catalytic glacial acetic acid | nih.gov |

| Glycine | Schiff base ligand of vanillin and glycine | Solvent-free grinding (mechanochemical) | repec.org |

Functionalization and Derivatization of the Thiobenzamide Scaffold

Direct modification of the this compound scaffold offers another pathway to novel derivatives. This can involve substitution at the nitrogen atom or modification of the aromatic ring.

N-substitution of amides and thioamides is a fundamental transformation in organic synthesis. For benzimidazole-derived carboxamides, a related class of compounds, N-substitution has been achieved through various methods, including reactions with alkyl halides in the presence of a base. nih.gov These established protocols for N-alkylation and N-arylation can be adapted for the thiobenzamide scaffold. The synthesis of N-substituted benzimidazole (B57391) benzamides, for example, has been accomplished by coupling N-substituted aminobenzimidazoles with carboxylic acids using peptide coupling agents like EDC·HCl and HOBt. nih.gov This highlights a potential route for creating N-substituted 4-hydroxy-3-methoxythiobenzamides by first preparing the N-substituted amine precursor followed by thioamidation.

Halogenation of the aromatic ring of this compound or its precursors is a key strategy for creating new analogues. The electronic properties of the phenol (B47542) and methoxy (B1213986) groups direct electrophilic substitution primarily to the C5 and, to a lesser extent, the C6 positions of the benzene (B151609) ring.

Electrophilic aromatic halogenation can be achieved using various reagents. libretexts.org For example, N-halosuccinimides (NCS, NBS) are effective halogenating agents, often activated by a catalyst. researchgate.net The halogenation of N-aryl amides and ureas has been accomplished with regioselective control using methods like oxidative halodeboronation, where a boronic ester group first directs the halogen to a specific position. nih.gov

In a related system, 4-hydroxybenzo[b]thiophene, bromination with N-bromosuccinimide resulted in substitution at the 5-position. rsc.org Nitration of vanillin, a common precursor, with nitric acid leads to the formation of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde, which can then be used to synthesize nitrated Schiff base derivatives. researchgate.net These methods demonstrate the feasibility of introducing halogens and other substituents onto the aromatic ring to produce a variety of functionalized derivatives.

Development of Thiosemicarbazide (B42300) and Thiosemicarbazone Derivatives

Thiosemicarbazones derived from 4-hydroxy-3-methoxybenzaldehyde are a significant class of compounds. Their synthesis is straightforward and generally involves the acid-catalyzed condensation of vanillin with a thiosemicarbazide.

The reaction is typically performed by refluxing equimolar amounts of vanillin and thiosemicarbazide in an alcoholic solvent, often with a catalytic amount of hydrochloric acid, for several hours. nih.govresearchgate.net The resulting 4-hydroxy-3-methoxybenzaldehyde thiosemicarbazone precipitates upon cooling and can be isolated by filtration. nih.govresearchgate.net This general procedure has been used to synthesize a variety of thiosemicarbazones by employing different N-substituted thiosemicarbazides, such as 4-phenylthiosemicarbazide. nih.govresearchgate.net The reaction between N-(4-methoxybenzyl) thiosemicarbazide and related ketones like 1-(4-hydroxy-3-methoxyphenyl)ethan-1-one also proceeds under similar conditions, using a few drops of acetic acid as a catalyst. mdpi.com

Table 2: Synthesis of Thiosemicarbazone Derivatives from Vanillin

| Thiosemicarbazide Reactant | Resulting Thiosemicarbazone | Reaction Conditions | Reference |

| Thiosemicarbazide | 4-hydroxy-3-methoxybenzaldehyde thiosemicarbazone | Reflux in ethanol with HCl catalyst, 6 hours | nih.govresearchgate.net |

| 4-Phenylthiosemicarbazide | 4-Hydroxy-3-methoxybenzaldehyde 4-phenylthiosemicarbazone | Reflux in ethanol | researchgate.net |

| N-(4-methoxybenzyl) thiosemicarbazide* | N-(4-Methoxybenzyl)-(3-methoxy-4-hydroxybenzophenone) Thiosemicarbazone | Methanol (B129727) with acetic acid catalyst | mdpi.com |

Note: This reaction used a ketone precursor, 1-(4-hydroxy-3-methoxyphenyl)ethan-1-one, instead of vanillin.

Strategies for the Synthesis of Tetrahydroquinoline Derivatives with the Methoxyphenyl Moiety

The synthesis of tetrahydroquinolines that incorporate the 4-hydroxy-3-methoxyphenyl group represents a more complex derivatization, leading to fused heterocyclic systems. These syntheses often involve multi-component reactions or cascade processes starting from precursors bearing the key phenyl moiety.

One strategy involves a [4+2] annulation (cycloaddition) reaction. For example, ortho-tosylaminophenyl-substituted para-quinone methides can react with cyanoalkenes in a DBU-mediated, catalyst-free process to form highly substituted tetrahydroquinoline derivatives. nih.gov Although this example doesn't start directly from vanillin, it demonstrates a pathway to 4-aryl-substituted tetrahydroquinolines, including those with a dimethoxyphenyl group, which is structurally related. nih.gov

Another approach is the electrochemical hydrocyanomethylation or hydrogenation of quinolines using acetonitrile. rsc.org While this method focuses on modifying existing quinoline (B57606) rings, it provides a route to tetrahydroquinolines that could be adapted for substrates containing the desired methoxyphenyl group. Furthermore, highly diastereoselective methods have been developed for synthesizing novel spiro-tetrahydroquinoline derivatives through one-pot reactions involving chalcone (B49325) derivatives and 2-arylidene-1,3-indandiones. nih.gov These advanced synthetic strategies open the door to a wide range of complex heterocyclic structures built around the core 4-hydroxy-3-methoxyphenyl scaffold. organic-chemistry.orgresearchgate.net

Conjugation and Polymerization Strategies for Advanced Materials

The bifunctional nature of this compound, containing both a phenolic moiety and a thioamide group, makes it a versatile monomer for various polymerization and conjugation strategies. These approaches can be broadly categorized based on which functional group is primarily involved in the polymer backbone formation or conjugation to a larger structure.

Polymerization via the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a key site for polymerization, allowing for the creation of polymers with potential antioxidant and specialized binding properties.

Enzymatic Polymerization: One of the most promising green chemistry approaches for polymerizing phenolic compounds is through enzymatic catalysis. nih.govresearchgate.net Enzymes like peroxidases (e.g., horseradish peroxidase, soybean peroxidase) and laccases can catalyze the oxidative polymerization of phenols. researchgate.netnih.gov This method proceeds via the formation of phenoxyl radicals, which then couple to form polymer chains. nih.gov This process is conducted under mild conditions and is environmentally friendly. nih.gov For this compound, this could result in a polymer with a poly(phenylene ether) backbone, retaining the thioamide functionality as a pendant group. These pendant thioamide groups could then be available for further reactions, cross-linking, or to impart specific properties such as metal chelation or hydrogen bonding capabilities.

Polycondensation Reactions: The phenolic group can also participate in more traditional polycondensation reactions. For instance, it can react with formaldehyde (B43269) to form phenolic resins, akin to Bakelite. acs.orgresearchgate.net The presence of the electron-donating methoxy and hydroxyl groups on the aromatic ring would activate it towards electrophilic aromatic substitution, facilitating condensation with aldehydes. The resulting network polymer, a resol or novolac-type resin, could exhibit high thermal stability and fire resistance, characteristic of phenolic resins. acs.orgnasampe.org Natural phenols are increasingly being explored as substitutes for petroleum-based phenol in such resins, positioning this compound as a potentially bio-based monomer. rsc.orgrsc.org

Table 1: Potential Polymerization Strategies Involving the Phenolic Group

| Polymerization Strategy | Catalyst/Reagent | Potential Polymer Type | Key Features of Resulting Material |

|---|---|---|---|

| Enzymatic Oxidative Polymerization | Peroxidase, Laccase | Poly(phenylene ether) with thioamide pendants | Biocompatible, potential antioxidant properties, thioamide groups available for post-functionalization. nih.govresearchgate.net |

| Polycondensation | Formaldehyde, Acid/Base Catalyst | Phenolic Resin (Resol/Novolac) | High thermal stability, fire resistance, potential for use in composites and foams. acs.orgresearchgate.net |

Polymerization Involving the Thioamide Group

The thioamide functionality offers unique routes to novel polymers, leveraging the reactivity of the carbon-sulfur double bond and the hydrogen-bonding capabilities of the N-H group.

Radical Copolymerization: Recent research has shown that the C=S double bond of thioamides can undergo direct radical copolymerization with vinyl monomers like acrylates or styrene. acs.org This strategy would incorporate the this compound unit into a vinyl polymer backbone, resulting in a polymer with degradable thioether linkages. This could be a route to creating novel, degradable plastics with embedded functionality from the phenolic group. acs.org

Supramolecular Polymerization: The thioamide group is an excellent hydrogen bond donor and acceptor, a property that can be exploited to form supramolecular polymers. tue.nl Similar to how some N,N,N-trialkylbenzene-1,3,5-tris(carbothioamide)s self-assemble into one-dimensional, helical polymers through threefold hydrogen bonding, derivatives of this compound could be designed to self-assemble into ordered, non-covalent polymeric structures. tue.nl These materials could exhibit interesting properties such as liquid crystallinity and responsiveness to stimuli like temperature or solvent.

Polycondensation and Multicomponent Reactions: The nitrogen of the thioamide group can act as a nucleophile. It's conceivable to use this reactivity in polycondensation reactions, for example, with diepoxides or diacyl chlorides, to form the polymer backbone. Furthermore, multicomponent polymerization reactions involving elemental sulfur, diamines, and aromatic diynes have been used to synthesize polythioamides. mdpi.com A similar strategy could potentially incorporate this compound or a derivative into a polythioamide chain.

Table 2: Potential Polymerization Strategies Involving the Thioamide Group

| Polymerization Strategy | Comonomer/Reagent | Potential Polymer Type | Key Features of Resulting Material |

|---|---|---|---|

| Radical Copolymerization | Vinyl Monomers (e.g., Styrene, Acrylates) | Vinyl polymer with thioether linkages | Backbone degradability, pendant phenolic groups. acs.org |

| Supramolecular Polymerization | Self-assembly | Hydrogen-bonded supramolecular polymer | Stimuli-responsive, potential for liquid crystallinity, ordered nanostructures. tue.nl |

Conjugation to Pre-existing Polymers

Beyond serving as a monomer, this compound can be grafted onto existing polymer backbones to impart its specific functionalities. This is a powerful method for modifying the surface properties or bulk characteristics of well-established materials.

Grafting via the Phenolic Group: The phenolic hydroxyl can be deprotonated to form a phenoxide, which is a potent nucleophile. This allows it to be grafted onto polymers containing electrophilic sites, such as those with chloromethyl or epoxide groups.

Grafting via the Thioamide Group: The thioamide group can also be used for conjugation. For instance, conductive polymers like polyaniline or polypyrrole can be functionalized by reaction with nucleophiles, and the thioamide nitrogen could potentially serve this role. mdpi.com Alternatively, post-polymerization modification of polymers containing nitrile groups with a thionating agent can introduce thioamide functionality. acs.org

These conjugation strategies would yield advanced materials where the unique properties of this compound, such as its potential antioxidant or metal-binding capabilities, are combined with the desirable physical properties of the parent polymer.

Advanced Spectroscopic and Structural Elucidation of 4 Hydroxy 3 Methoxythiobenzamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the carbon-hydrogen framework of an organic molecule. By measuring the absorption of radiofrequency waves by atomic nuclei in a magnetic field, NMR provides information about the chemical environment, connectivity, and spatial relationships of atoms.

Proton NMR (¹H NMR) Chemical Shift Analysis

Proton NMR (¹H NMR) spectroscopy provides precise information about the electronic environment of hydrogen atoms (protons) in a molecule. The chemical shift (δ), reported in parts per million (ppm), indicates the location of a proton's signal relative to a standard, typically tetramethylsilane (B1202638) (TMS). khanacademy.org Electronegative atoms and functional groups "deshield" nearby protons, causing their signals to appear at higher chemical shifts (downfield). organicchemistrydata.orgyoutube.com

For 4-Hydroxy-3-methoxythiobenzamide, the ¹H NMR spectrum exhibits several characteristic signals. The protons of the thioamide group (-CSNH₂) are expected to appear as a broad signal due to quadrupole effects and chemical exchange. The phenolic hydroxyl (-OH) proton also typically presents as a broad singlet. The aromatic protons on the benzene (B151609) ring appear as distinct signals in the aromatic region (typically δ 6.5-8.0 ppm). Their specific shifts and splitting patterns are dictated by their position relative to the hydroxyl, methoxy (B1213986), and thioamide substituents. The methoxy (-OCH₃) group protons characteristically appear as a sharp singlet, typically in the range of δ 3.8-3.9 ppm. researchgate.net

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| -OH (Phenolic) | Variable, broad | Singlet (br s) |

| -CSNH₂ (Thioamide) | Variable, broad | Singlet (br s) |

| Aromatic (Ar-H) | 6.5 - 8.0 | Multiplet (m), Doublet (d) |

| -OCH₃ (Methoxy) | ~3.9 | Singlet (s) |

Carbon-13 NMR (¹³C NMR) Chemical Shift Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy maps the carbon skeleton of a molecule. While the ¹³C isotope has a low natural abundance (1.1%), modern NMR techniques allow for its routine detection. bhu.ac.incompoundchem.com The chemical shift range for ¹³C is much wider than for ¹H NMR (0-220 ppm), which minimizes signal overlap. bhu.ac.inyoutube.com

In the ¹³C NMR spectrum of this compound, the thioamide carbon (-C=S) is particularly noteworthy, appearing significantly downfield, often in the range of δ 190-210 ppm. rsc.org This is a key diagnostic peak for the thioamide functional group. The aromatic carbons resonate in the δ 110-160 ppm region, with their exact shifts influenced by the attached functional groups. oregonstate.edu The carbon of the methoxy group (-OCH₃) typically appears around δ 55-60 ppm. rsc.org

| Carbon Type | Expected Chemical Shift (δ, ppm) |

|---|---|

| -C=S (Thioamide) | 190 - 210 |

| Aromatic (C-OH) | 145 - 155 |

| Aromatic (C-OCH₃) | 145 - 155 |

| Aromatic (unsubstituted) | 110 - 130 |

| -OCH₃ (Methoxy) | 55 - 60 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

While 1D NMR spectra identify the types of protons and carbons present, 2D NMR experiments reveal their connectivity. youtube.com

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, typically on adjacent carbons. sdsu.edu A cross-peak in a COSY spectrum indicates a spin-spin coupling interaction between two distinct protons, which is invaluable for tracing out the connectivity of proton networks, such as those in the aromatic ring. sdsu.eduresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence) correlates protons with the carbons to which they are directly attached. sdsu.edu This technique is extremely powerful for definitively assigning the signal of a proton to its corresponding carbon atom in the molecular structure. youtube.comresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons that are separated by two or three bonds. sdsu.edu This long-range correlation is crucial for piecing together the entire molecular structure, especially for connecting fragments separated by quaternary carbons (carbons with no attached protons) or heteroatoms. youtube.comresearchgate.net For instance, an HMBC spectrum could show a correlation from the methoxy protons to the aromatic carbon at position 3, confirming the placement of the methoxy group.

Vibrational Spectroscopy for Functional Group Characterization

Vibrational spectroscopy, including FTIR and Raman techniques, probes the vibrational modes of molecules. When a molecule absorbs infrared radiation, its bonds stretch and bend at specific frequencies, creating a unique spectrum that acts as a molecular fingerprint.

Fourier-Transform Infrared (FTIR) Spectroscopy Analysis

FTIR spectroscopy is a rapid and sensitive method for identifying the functional groups present in a molecule. youtube.com Each functional group has a characteristic absorption frequency range. libretexts.orglibretexts.org

For this compound, the FTIR spectrum would display several key absorption bands:

A broad band in the 3200-3600 cm⁻¹ region, characteristic of the O-H stretching vibration of the phenolic group. pressbooks.pub

One or two sharp bands around 3100-3400 cm⁻¹ corresponding to the N-H stretching of the primary thioamide group. scispace.com

Absorptions in the 2850-3000 cm⁻¹ range due to C-H stretching of the aromatic and methoxy groups. pressbooks.pub

A strong band, often referred to as the "B band" of thioamides, in the 1400-1600 cm⁻¹ region, which has significant contributions from C-N stretching and N-H bending vibrations. scispace.com

A characteristic band for the C=S stretch, which is often weaker than its C=O counterpart and can be found in a broader range, typically from approximately 950 to 1250 cm⁻¹.

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

|---|---|---|

| -OH (Phenolic) | O-H Stretch | 3200 - 3600 (broad) |

| -NH₂ (Thioamide) | N-H Stretch | 3100 - 3400 |

| Aromatic/Methoxy | C-H Stretch | 2850 - 3100 |

| Thioamide | C-N Stretch / N-H Bend | 1400 - 1600 |

| Thioamide | C=S Stretch | 950 - 1250 |

| Aryl Ether | C-O Stretch | 1000 - 1300 |

Raman Spectroscopy Applications

Raman spectroscopy is a complementary technique to FTIR. diva-portal.org It relies on the inelastic scattering of monochromatic light from a laser source. diva-portal.orgnih.gov While FTIR is sensitive to polar bonds with strong dipole moment changes, Raman spectroscopy is particularly effective for analyzing non-polar, symmetric bonds and aromatic systems. nih.govirdg.org

In the analysis of this compound, Raman spectroscopy would be especially useful for:

Confirming the C=S bond: The C=S stretching vibration often gives a more intense and readily identifiable signal in Raman spectra compared to FTIR.

Analyzing the aromatic ring: The symmetric "breathing" modes of the benzene ring typically produce strong, sharp signals in the Raman spectrum, providing further confirmation of the aromatic core.

Studying molecular structure in aqueous media: Water is a weak Raman scatterer, making this technique well-suited for analyzing samples in biological or aqueous environments without overwhelming interference from the solvent. nih.gov

Together, these advanced spectroscopic methods provide a comprehensive and definitive characterization of the molecular structure of this compound, ensuring its identity and purity for further research and application.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and elucidating its structure through the analysis of its fragmentation patterns. For this compound, different ionization methods provide complementary information.

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization (EI) is a hard ionization technique that uses a high-energy electron beam (typically 70 eV) to ionize molecules in the gas phase. uni-saarland.de This process imparts significant energy to the molecule, leading to the formation of a molecular ion (M⁺•) and extensive, reproducible fragmentation. The resulting mass spectrum is a fingerprint that is highly useful for structural identification. uni-saarland.de

For this compound (Molecular Weight: 183.04 g/mol ), the molecular ion peak is expected at an m/z (mass-to-charge ratio) of 183. Due to the high energy of EI, this peak may be of low intensity. The fragmentation pattern is predicted to arise from the cleavage of the weakest bonds and the formation of stable neutral molecules and fragment ions. Key fragmentation pathways would likely involve the thioamide, methoxy, and hydroxyl functional groups. A proposed fragmentation pathway, drawing parallels from the fragmentation of structurally similar compounds like 4-hydroxy-3-methoxybenzaldehyde, would involve initial cleavages around the thioamide and methoxy groups. researchgate.netlibretexts.orglibretexts.org

A plausible fragmentation cascade could include the loss of a methyl radical (•CH₃) from the methoxy group, cleavage of the C-C bond adjacent to the ring to lose the thioformamide (B92385) group (•CSNH₂), or alpha-cleavage relative to the aromatic ring.

Table 1: Hypothetical EI-MS Fragmentation Data for this compound

| m/z Value (Hypothetical) | Proposed Fragment Ion | Formula of Fragment | Neutral Loss |

| 183 | [M]⁺• (Molecular Ion) | [C₈H₉NO₂S]⁺• | - |

| 168 | [M - CH₃]⁺ | [C₇H₆NO₂S]⁺ | •CH₃ |

| 150 | [M - SH - H₂]⁺ | [C₈H₆NO₂]⁺ | •SH, H₂ |

| 137 | [M - CSNH₂]⁺ | [C₇H₆O₂]⁺• | •CSNH₂ |

| 125 | [M - CH₃ - HNCS]⁺ | [C₇H₆O]⁺• | •CH₃, HNCS |

| 109 | [C₆H₅O₂]⁺ | [C₆H₅O₂]⁺ | C₂H₄N |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that generates ions from a liquid solution, making it ideal for analyzing polar and non-volatile molecules. wikipedia.org It imparts minimal energy to the analyte, resulting in very little fragmentation and typically a strong signal for the pseudomolecular ion, such as the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻. libretexts.org This makes ESI-MS exceptionally useful for accurately determining molecular weight. libretexts.org The technique is frequently coupled with liquid chromatography (LC-MS) for the analysis of complex mixtures. wikipedia.orgnih.gov

For this compound, analysis in positive ion mode would be expected to yield a prominent ion at m/z 184, corresponding to the protonated molecule [C₈H₉NO₂S + H]⁺. In negative ion mode, the phenolic proton is acidic and would be readily lost to form the deprotonated molecule [C₈H₉NO₂S - H]⁻ at m/z 182. Tandem mass spectrometry (ESI-MS/MS) could be employed to controllably fragment these precursor ions to obtain structural information. psu.edu

Table 2: Expected Ions in ESI-MS of this compound

| Ionization Mode | Expected Ion | Formula | Calculated m/z |

| Positive | [M+H]⁺ | [C₈H₁₀NO₂S]⁺ | 184.05 |

| Positive | [M+Na]⁺ | [C₈H₉NNaO₂S]⁺ | 206.03 |

| Negative | [M-H]⁻ | [C₈H₈NO₂S]⁻ | 182.03 |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. researchgate.net It is suitable for the analysis of thermally stable and volatile compounds. Due to the presence of a polar phenolic hydroxyl group and a thioamide group, this compound has low volatility and would likely require a chemical derivatization step before GC analysis to convert it into a more volatile species. lipidmaps.org

A common derivatization method involves silylation, for example, using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), which would react with the hydroxyl group. lipidmaps.org The resulting trimethylsilyl (B98337) (TMS) ether is much more volatile and thermally stable, allowing it to pass through the GC column. Following separation, the eluting derivatized compound would be ionized (typically by EI) and analyzed by the mass spectrometer. jfda-online.comnih.gov The resulting mass spectrum would show a molecular ion corresponding to the derivatized molecule and a fragmentation pattern that can be used for identification and quantification.

Table 3: Summary of a Potential GC-MS Analytical Method for this compound

| Parameter | Description | Rationale/Reference |

| Sample Preparation | Derivatization with a silylating agent (e.g., BSTFA with TMCS). | To increase volatility and thermal stability of the polar analyte for GC analysis. lipidmaps.org |

| GC Column | A nonpolar or medium-polarity capillary column (e.g., HP-5MS). | Provides good separation for a wide range of derivatized organic compounds. lipidmaps.org |

| Ionization Mode | Electron Ionization (EI) at 70 eV. | Provides standard, reproducible fragmentation patterns for library matching and structural confirmation. researchgate.net |

| MS Detection | Full scan mode to obtain the complete mass spectrum or Selected Ion Monitoring (SIM) for higher sensitivity and quantitative analysis. | SIM mode focuses on characteristic ions of the analyte, increasing the signal-to-noise ratio. lipidmaps.org |

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy, including UV-Visible absorption and fluorescence, investigates the electronic transitions within a molecule. These techniques are used to characterize chromophores and study the photophysical properties of a compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions between molecular orbitals. The primary chromophore in this compound is the substituted benzene ring, which contains a system of conjugated π-electrons. The hydroxyl, methoxy, and thioamide substituents on the ring act as auxochromes, modifying the absorption characteristics (wavelength and intensity) of the benzene chromophore.

The electronic spectrum is expected to show characteristic π → π* transitions. Based on structurally related compounds like vanillic acid and its derivatives, strong absorption bands are anticipated. researchgate.net The presence of the thioamide group (C=S), which is known to be a strong chromophore, will likely result in absorption at longer wavelengths compared to its oxygen-containing analog, 4-hydroxy-3-methoxybenzamide (B3049022). nih.gov The position of the absorption maxima (λmax) can be influenced by solvent polarity and pH, particularly due to the ionizable phenolic hydroxyl group. researchgate.net In basic solutions, deprotonation of the phenol (B47542) would form a phenolate (B1203915) ion, causing a bathochromic (red) shift to longer wavelengths.

Table 4: Predicted UV-Vis Absorption Data for this compound in a Polar Solvent (e.g., Ethanol)

| Predicted λmax (nm) | Electronic Transition Type | Associated Chromophore/Group |

| ~260-280 nm | π → π | Substituted Benzene Ring |

| ~290-320 nm | π → π | Conjugated system involving the benzene ring and thioamide |

| >350 nm | n → π* | Thioamide group (C=S) |

Photoluminescence and Fluorescence Studies

Photoluminescence is the emission of light from a molecule after it has absorbed photons. Fluorescence is a specific type of photoluminescence involving emission from a singlet excited state. The presence of an extended aromatic π-system in this compound suggests it may exhibit fluorescence. The efficiency and characteristics of this fluorescence depend on the molecular structure and environment.

Studies on related phenolic compounds show that they can be fluorescent. nih.gov The fluorescence properties (excitation and emission wavelengths, quantum yield, and lifetime) would be sensitive to factors such as solvent polarity and pH. For instance, the fluorescence of the neutral phenolic form would differ from that of the deprotonated phenolate form present in alkaline conditions. nih.gov The thioamide group can sometimes quench fluorescence due to efficient intersystem crossing to the triplet state, which could potentially lead to phosphorescence rather than strong fluorescence. Detailed experimental studies would be required to fully characterize the emission properties and determine the fluorescence quantum yield of the compound.

Table 5: Potential Photoluminescence and Fluorescence Study Parameters for this compound

| Parameter | Description | Expected Outcome/Observation |

| Excitation Wavelength (λex) | Wavelength of light used to excite the molecule, typically corresponding to a UV absorption maximum. | Expected to be in the range of the main absorption bands (~280-320 nm). |

| Emission Wavelength (λem) | Wavelength of the emitted fluorescent light, which is always at a longer wavelength than λex (Stokes shift). | Emission is likely to occur in the violet-blue to green region of the spectrum. |

| Quantum Yield (ΦF) | The ratio of photons emitted to photons absorbed; a measure of fluorescence efficiency. | This value would need to be determined experimentally and could be influenced by the thioamide group. |

| Effect of pH | Measurement of fluorescence spectra in solutions of varying pH. | A significant change in emission wavelength and intensity is expected upon deprotonation of the phenolic group. nih.gov |

X-ray Crystallography for Solid-State Structure and Supramolecular Interactions

X-ray crystallography stands as a definitive method for elucidating the three-dimensional atomic arrangement of crystalline solids. For derivatives of this compound, this technique provides invaluable data on bond lengths, angles, and the intricate network of non-covalent interactions that govern the crystal packing.

Detailed crystallographic studies have been successfully performed on thiosemicarbazone derivatives of 4-hydroxy-3-methoxybenzaldehyde, which share the core vanillin-type moiety. These analyses reveal how molecular conformation and hydrogen bonding patterns dictate the solid-state architecture.

For instance, the crystal structure of 4-Hydroxy-3-methoxybenzaldehyde 4-ethylthiosemicarbazone has been determined to be orthorhombic. nih.gov In the crystal, the molecules are interconnected through a network of hydrogen bonds, including N—H···O and O—H···S interactions, which create a distinctive herringbone arrangement when viewed along the a-axis. nih.gov An intramolecular N—H···N hydrogen bond is also observed, which helps to stabilize the molecular conformation. nih.gov

In a related compound, 4-hydroxy-3-methoxybenzaldehyde 4-methylthiosemicarbazone methanol (B129727) monosolvate , the structure is monoclinic and incorporates a methanol molecule into the crystal lattice. nih.gov The thiosemicarbazone molecules form dimers through pairs of N—H···S hydrogen bonds, generating characteristic R²₂(8) ring motifs. nih.govelsevierpure.com These dimers are then linked into a robust three-dimensional network by the methanol solvent molecule, which acts as both a hydrogen bond donor and acceptor. nih.govelsevierpure.com Specifically, it forms a bifurcated O—H···(O,O) hydrogen bond with the vanillin (B372448) moiety's hydroxyl and methoxy oxygen atoms and accepts a hydrogen bond from the molecule's hydroxyl group. nih.govelsevierpure.com This complex hydrogen-bonding scheme, which also includes an intramolecular N—H···N bond, highlights the planarity of the thiosemicarbazone molecule. nih.govelsevierpure.com

The crystallographic data for these derivatives are summarized in the table below.

Table 1: Crystallographic Data for 4-Hydroxy-3-methoxybenzaldehyde Thiosemicarbazone Derivatives

| Parameter | 4-Hydroxy-3-methoxybenzaldehyde 4-ethylthiosemicarbazone nih.gov | 4-hydroxy-3-methoxybenzaldehyde 4-methylthiosemicarbazone methanol monosolvate nih.gov |

|---|---|---|

| Formula | C₁₁H₁₅N₃O₂S | C₁₅H₁₅N₃O₂S·CH₄O |

| Crystal System | Orthorhombic | Monoclinic |

| Space Group | Pbca | P2₁/c |

| a (Å) | 8.9962 (2) | 11.1833 (2) |

| b (Å) | 16.1159 (2) | 8.4207 (2) |

| c (Å) | 8.5491 (1) | 17.2521 (4) |

| **β (°) ** | 90 | 95.752 (1) |

| **Volume (ų) ** | 1239.46 (3) | 1616.47 (6) |

| Z | 4 | 4 |

| Temperature (K) | 293 | 123 |

| Key Supramolecular Interactions | N—H···O, O—H···S, Intramolecular N—H···N | N—H···S dimers, Bifurcated O—H···(O,O), O—H···O, Intramolecular N—H···N |

Elemental Composition Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (primarily carbon, hydrogen, and nitrogen) within a compound. This analysis is crucial for verifying the empirical formula of newly synthesized compounds, ensuring that the prepared material matches the theoretical composition. researchgate.netunimas.my

For this compound and its derivatives, elemental analysis provides essential confirmation of their successful synthesis and purity. The process involves combusting a small, precisely weighed sample of the compound and quantitatively analyzing the combustion products (e.g., CO₂, H₂O, N₂). The results are then compared with the calculated theoretical percentages based on the proposed molecular formula.

The theoretical elemental composition of the parent compound, This compound , is presented below.

Table 2: Theoretical Elemental Composition of this compound (C₈H₉NO₂S)

| Element | Atomic Mass | Molar Mass Contribution ( g/mol ) | Percentage (%) |

|---|---|---|---|

| Carbon (C) | 12.01 | 96.08 | 52.43 |

| Hydrogen (H) | 1.01 | 9.09 | 4.96 |

| Nitrogen (N) | 14.01 | 14.01 | 7.65 |

| Oxygen (O) | 16.00 | 32.00 | 17.46 |

| Sulfur (S) | 32.07 | 32.07 | 17.50 |

| Total | | 183.25 | 100.00 |

Research on various derivatives synthesized from 4-hydroxy-3-methoxybenzaldehyde (vanillin) consistently reports the use of elemental analysis to validate the final products. researchgate.netrsc.org The close agreement between the experimentally found values and the calculated percentages confirms the identity of the synthesized molecules.

The following table shows examples of calculated versus experimentally found elemental compositions for representative vanillin derivatives, demonstrating the application of this analytical method. researchgate.net

Table 3: Comparison of Calculated and Found Elemental Analysis for Vanillin Derivatives researchgate.net

| Compound Formula | Analysis | % Carbon | % Hydrogen | % Nitrogen |

|---|---|---|---|---|

| C₁₅H₁₄N₂O₄ | Calculated | 62.93 | 4.93 | 9.79 |

| Found | 62.38 | 4.79 | 9.77 | |

| C₁₄H₁₄N₂O₃ | Calculated | 64.11 | 5.39 | 10.68 |

| Found | 63.94 | 5.63 | 10.32 | |

| C₁₅H₁₄N₂O₄ | Calculated | 66.66 | 5.22 | 10.36 |

Computational Chemistry and Molecular Modeling Investigations of 4 Hydroxy 3 Methoxythiobenzamide and Analogs

Density Functional Theory (DFT) Studies on Electronic and Geometric Structures

Density Functional Theory (DFT) is a robust quantum mechanical method used to analyze the structural and electronic properties of molecules. rsc.org By employing functionals like B3LYP and basis sets such as 6-31G(d,p) or 6-311G**, researchers can accurately model the geometry and behavior of 4-Hydroxy-3-methoxythiobenzamide and its analogs. rsc.org DFT calculations allow for the determination of optimized molecular structures, including bond lengths and angles, providing a foundational understanding of the molecule's stable conformation. rsc.org

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. doi.org The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key descriptor of molecular stability and reactivity. jcsp.org.pk

A large energy gap implies high kinetic stability and low chemical reactivity, as it is energetically unfavorable to move an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap indicates that a molecule is more polarizable and has higher chemical reactivity, facilitating charge transfer within the molecule. doi.orgresearchgate.net For thiobenzamide (B147508) derivatives and related compounds, DFT calculations are used to determine these energy levels and predict their chemical behavior. A lower HOMO-LUMO gap often correlates with enhanced biological activity. doi.org

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Method/Basis Set |

|---|---|---|---|---|

| 4-hydroxybenzaldehyde (B117250) | -6.50 | -1.49 | 5.01 | B3LYP/6-31G(d,p) rsc.org |

| (E)-N′-(3-hydroxy-4-methoxybenzylidene)nicotinohydrazide | -6.01 | -1.41 | 4.60 | B3LYP/6-311G++(d,p) nih.gov |

| Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate | -0.26751 | -0.18094 | 0.08657 | B3LYP/6-31G+(d,p) doi.org |

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for both electrophilic and nucleophilic attacks. doi.org The MESP map displays regions of different electrostatic potential, typically using a color spectrum. Red areas indicate regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas represent positive potential (electron-poor), which are prone to nucleophilic attack. rsc.orgmdpi.com

For a molecule like this compound, the MESP would likely show negative potential around the electronegative sulfur and oxygen atoms, identifying them as nucleophilic centers. Conversely, positive potential would be expected around the hydrogen atoms of the hydroxyl and amide groups, marking them as electrophilic sites. rsc.orgdoi.org

Beyond MESP, DFT calculations can quantify a molecule's reactivity through various global reactivity descriptors derived from HOMO and LUMO energies. These include:

Chemical Potential (μ): Measures the escaping tendency of electrons from a system.

Chemical Hardness (η): Represents the resistance to change in electron distribution. nih.gov

Global Softness (S): The reciprocal of hardness, indicating how easily a molecule undergoes electronic changes.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. rsc.org

| Descriptor | Formula | Calculated Value (eV) |

|---|---|---|

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 0.04 doi.org |

| Chemical Potential (μ) | (EHOMO + ELUMO)/2 | -0.22 doi.org |

| Electrophilicity Index (ω) | μ2 / 2η | 0.58 doi.org |

| Chemical Softness (S) | 1 / η | 11.55 eV-1doi.org |

Data based on Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate. doi.org

The biological activity and physical properties of a molecule are heavily influenced by its three-dimensional shape or conformation. Computational conformational analysis is used to identify the most stable geometric arrangements of a molecule by calculating the potential energy of various rotational isomers (conformers).

For analogs of this compound, studies have shown that the planarity of the molecule is a key factor in its stability. nih.gov For instance, in thiosemicarbazone derivatives of vanillin (B372448), the molecule is nearly planar, a conformation supported by intramolecular hydrogen bonding. scirp.org However, in other Schiff base analogs, the aromatic rings may be inclined to one another, resulting in a non-planar structure. researchgate.net Theoretical calculations can identify the most stable conformers (e.g., s-cis vs. s-trans) and analyze the hyperconjugative interactions that contribute to their stability. nih.gov

Molecular Docking Simulations for Understanding Ligand-Enzyme/Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a ligand when it interacts with a target protein or enzyme. rsc.org This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. bohrium.com

In a typical docking study, the 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The ligand, this compound, is then placed into the binding site of the protein, and various conformations are sampled. A scoring function is used to estimate the binding free energy (often reported in kcal/mol), with lower scores indicating stronger binding affinity. nih.gov

Docking studies on analogous compounds have revealed key interactions, such as hydrogen bonds and hydrophobic interactions, with amino acid residues in the active sites of enzymes like α-glucosidase, α-amylase, and penicillin-binding proteins. rsc.orgnih.gov These simulations can identify which functional groups on the ligand are critical for binding and activity. rsc.org

| Ligand | Protein Target | PDB ID | Binding Affinity (kcal/mol) | Interacting Residues |

|---|---|---|---|---|

| 1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one | Penicillin-binding proteins (S. aureus) | - | -7.40 rsc.org | Carbonyl group forms key H-bonds rsc.org |

| Ferulic acid (4-hydroxy-3-methoxycinnamic acid) | MCF-7 Receptor | 2IOG | -6.96 researchgate.net | Involves 12 hydrophobic and 4 polar hydrogen interactions researchgate.net |

| 4-Hydroxy Isoleucine Derivative (4HILe-4) | α-glucosidase | 5NN8 | -49.3 (ΔG) nih.gov | - |

Quantitative Structure-Property Relationship (QSPR) Modeling for Physicochemical Parameter Prediction

Quantitative Structure-Property Relationship (QSPR) is a computational methodology that aims to build mathematical models correlating the chemical structure of compounds with their physicochemical properties. jcsp.org.pk The fundamental principle is that the properties of a chemical are determined by its molecular structure. frontiersin.org